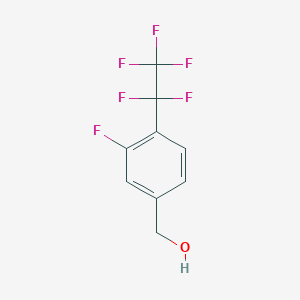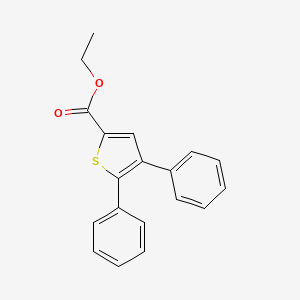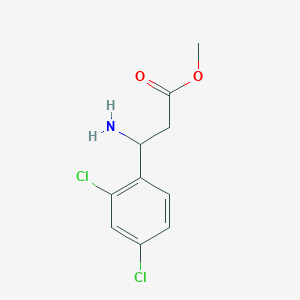
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol is an organic compound that belongs to the class of fluorinated aromatic alcohols. These compounds are characterized by the presence of fluorine atoms attached to an aromatic ring and a hydroxyl group (-OH) attached to a carbon atom in the ring. Fluorinated compounds are known for their unique chemical properties, including high thermal stability, resistance to oxidation, and low reactivity, making them valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-4-pentafluoroethyl-phenyl)-methanol typically involves the introduction of fluorine atoms into an aromatic ring followed by the addition of a hydroxyl group. One common method is the electrophilic aromatic substitution reaction, where a fluorinated benzene derivative is treated with a suitable electrophile to introduce the hydroxyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove impurities and obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The compound can be reduced to form a corresponding hydrocarbon by removing the hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens, alkyl groups, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides (R-X), and amines (R-NH2) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield (3-Fluoro-4-pentafluoroethyl-phenyl)-methanal, while reduction may produce (3-Fluoro-4-pentafluoroethyl-phenyl)-methane.
Aplicaciones Científicas De Investigación
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved properties.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which (3-Fluoro-4-pentafluoroethyl-phenyl)-methanol exerts its effects depends on its specific interactions with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The hydroxyl group can also participate in hydrogen bonding, influencing the compound’s solubility and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- (3-Fluoro-4-trifluoromethyl-phenyl)-methanol
- (3-Fluoro-4-difluoromethyl-phenyl)-methanol
- (3-Fluoro-4-chloromethyl-phenyl)-methanol
Uniqueness
(3-Fluoro-4-pentafluoroethyl-phenyl)-methanol is unique due to the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit higher thermal stability, lower reactivity, and unique interactions with biological targets.
Propiedades
Fórmula molecular |
C9H6F6O |
|---|---|
Peso molecular |
244.13 g/mol |
Nombre IUPAC |
[3-fluoro-4-(1,1,2,2,2-pentafluoroethyl)phenyl]methanol |
InChI |
InChI=1S/C9H6F6O/c10-7-3-5(4-16)1-2-6(7)8(11,12)9(13,14)15/h1-3,16H,4H2 |
Clave InChI |
QIQLKTSLZAJUPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CO)F)C(C(F)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(E)-(4-butoxyphenyl)diazenyl]aniline](/img/structure/B12454415.png)
![5-Chloro-2-{[(4-chlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B12454416.png)
![5-{4-[(4-hydroxyphenyl)amino]phthalazin-1-yl}-2-methyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide](/img/structure/B12454428.png)
![1-[3-(4-tert-butylphenyl)-11-(3,4-dimethoxyphenyl)-1-hydroxy-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12454431.png)



![N-[4-(benzyloxy)phenyl]-N'-(thiophen-2-ylmethyl)butanediamide](/img/structure/B12454442.png)
![(2Z)-N-(3-chlorophenyl)-3-methyl-4-oxo-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazinane-6-carboxamide](/img/structure/B12454461.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-methylglycinamide](/img/structure/B12454474.png)

![2-{[(phenylsulfanyl)acetyl]amino}-N-(propan-2-yl)benzamide](/img/structure/B12454484.png)
![2,6-Di(thiophen-2-yl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B12454485.png)
